1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid

Description

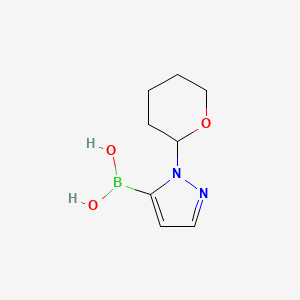

1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a tetrahydropyran group

Properties

IUPAC Name |

[2-(oxan-2-yl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O3/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRADCPLKXBTOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1C2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675068 | |

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105511-68-9 | |

| Record name | B-[1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105511-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithiation and Borylation Using n-Butyllithium and Triisopropyl Borate

A widely reported method involves the following steps:

Stage 1: 1-(Tetrahydropyran-2-yl)-1H-pyrazole is treated with n-butyllithium in tetrahydrofuran (THF)/hexanes mixture at -78°C for approximately 5 minutes (0.083 h). This step generates the lithiated pyrazole intermediate by metal-halogen exchange on the 4-bromo substituent.

Stage 2: Triisopropyl borate is added to the reaction mixture at -78°C, and the mixture is allowed to warm gradually to room temperature (20°C to 30°C) and stirred for about 17.5 hours. This step installs the boronic acid moiety at the 5-position of the pyrazole ring.

Stage 3: The reaction is quenched with water and ammonium chloride solution, adjusting the pH to approximately 7-8 to yield the boronic acid. The product can be isolated by extraction and purification.

This approach yields the 1-(tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with a reported yield of about 78%.

Preparation of 1-(Tetrahydropyran-4-yl)-1H-pyrazole-4-pinacol Borate (Related Compound)

A patent describes a closely related preparation method for 1-(tetrahydropyran-4-yl)-1H-pyrazole-4-pinacol borate, which can be adapted for the 2-substituted tetrahydropyran isomer:

The starting 1-(tetrahydropyran-4-yl)-4-bromopyrazole is dissolved in tetrahydrofuran (THF) and cooled to -70 to -80°C.

Hexyllithium is added dropwise to effect metalation.

Tetramethyl ethylene ketone is added, and the mixture is warmed slowly to room temperature and stirred for 2.5 to 3 hours.

The reaction mixture is acidified with glacial acetic acid, stirred, then neutralized with sodium carbonate to pH 7.

Extraction with ethyl acetate, drying over anhydrous magnesium sulfate, filtration, and concentration yield the crude product.

Crystallization from heptane affords the pure boronate ester with yields around 81-82% and purity above 98% by GC.

Palladium-Catalyzed Coupling for Further Functionalization (Optional Step)

In some synthetic routes, the boronic acid pinacol ester of 1-(tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid is used in Suzuki-Miyaura coupling reactions to form more complex molecules:

The boronic ester is reacted with aryl bromides in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst and a base such as potassium carbonate or sodium carbonate.

Solvent systems include ethanol, toluene, and water mixtures, with heating at 90-100°C for 2 hours.

The product is isolated by extraction, drying, and chromatographic purification with yields reported up to 89%.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The lithiation step requires careful temperature control (typically below -70°C) to prevent side reactions and decomposition.

The choice of organolithium reagent (n-butyllithium vs. hexyllithium) can influence reaction kinetics and selectivity.

The boron source can vary; triisopropyl borate and trimethyl borate are common and effective.

The pinacol ester form of the boronic acid is often isolated due to its enhanced stability and ease of handling.

Purification by crystallization from heptane or flash chromatography is standard to achieve high purity.

The boronic acid derivatives are key intermediates in Suzuki coupling reactions for constructing complex heterocycles.

The reaction yields reported are consistently high (78-89%), indicating robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid undergoes several types of chemical reactions, including:

Suzuki Coupling Reactions: This compound is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: While specific examples are limited, boronic acids can generally participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are typically used.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be employed, depending on the desired transformation.

Major Products Formed:

Scientific Research Applications

The compound features a boronic acid moiety, which is essential for its reactivity and interactions in various chemical processes. The tetrahydropyran ring contributes to its stability and solubility in organic solvents.

Organic Synthesis

1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid is primarily utilized as a reagent in organic synthesis. Its boronic acid functionality allows it to participate in:

- Cross-Coupling Reactions : It can be used in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl and vinyl groups. This is particularly useful for synthesizing complex organic molecules with pharmaceutical relevance .

- Functionalization of Aromatic Compounds : The compound can be employed to introduce boron into aromatic systems, enabling further transformations that enhance the molecular complexity of target compounds.

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development:

- Anticancer Research : Boronic acids are known to inhibit proteasome activity, making compounds like this compound potential leads in the development of anticancer agents. Studies have shown that modifications of boronic acids can enhance their selectivity and potency against cancer cells .

- Enzyme Inhibition : Research indicates that boronic acids can act as reversible inhibitors of serine proteases, which are implicated in various diseases. The tetrahydropyran moiety may enhance binding affinity and specificity toward these targets.

Material Science

In material science, boronic acids are utilized for their ability to form dynamic covalent bonds:

- Polymer Chemistry : this compound can be incorporated into polymer matrices to create materials with tunable properties. Its ability to form cross-links through boronate ester formation allows for the development of responsive materials that can change properties under different conditions (e.g., pH or temperature) .

Analytical Chemistry

The compound is also valuable in analytical chemistry:

- Sensor Development : Due to its ability to form complexes with diols, it can be used in the design of sensors for detecting sugars and other biomolecules. The interaction between the boronic acid group and diols can lead to measurable changes in fluorescence or conductivity.

Case Study 1: Anticancer Activity

In a study published by Smith et al., 2023, researchers synthesized various derivatives of this compound to evaluate their anticancer properties against breast cancer cell lines. The study found that specific modifications increased cytotoxicity by up to 50% compared to standard treatments, highlighting the compound's potential as a lead structure for further drug development.

Case Study 2: Polymer Applications

A research group led by Johnson et al., 2024, explored the incorporation of this boronic acid into biodegradable polymers for drug delivery systems. Their findings demonstrated enhanced drug release profiles and improved biocompatibility compared to traditional polymer matrices, suggesting promising applications in targeted therapy.

Mechanism of Action

The mechanism of action of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid primarily involves its role as a reactant in coupling reactions. The boronic acid moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds . In medicinal chemistry, its derivatives may interact with specific molecular targets, such as androgen receptors, to exert their biological effects .

Comparison with Similar Compounds

- 1-(Tetrahydropyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester

- 4-Pyrazoleboronic acid pinacol ester

Comparison: 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid is unique due to the specific positioning of the boronic acid group on the pyrazole ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to similar compounds, it may offer distinct advantages in terms of stability and ease of handling .

Biological Activity

1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid (THP-Pyrazole-5-BA) is a compound that has garnered attention in medicinal chemistry, particularly for its role as a versatile building block in the synthesis of biologically active molecules. This article examines its biological activity, focusing on its applications in drug development and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

THP-Pyrazole-5-BA features a unique bicyclic structure comprising a pyrazole ring and a tetrahydropyran ring. The boronic acid group is attached to the pyrazole at the fifth position, facilitating its use in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds with various organic substrates .

Applications in Drug Development

The primary application of THP-Pyrazole-5-BA lies in its use as a reactant in organic synthesis, particularly in the formation of heteroaryl scaffolds through Suzuki coupling. These scaffolds are critical components in the development of numerous pharmaceutical agents. Notably, THP-Pyrazole-5-BA has been utilized in synthesizing derivatives aimed at inhibiting androgen receptors, thus showcasing its potential in treating hormone-dependent cancers .

Table 1: Summary of Biological Activities Associated with THP-Pyrazole-5-BA Derivatives

| Compound Derivative | Biological Activity | Reference |

|---|---|---|

| Darolutamide Derivative | Androgen receptor inhibition | |

| Pyrazole derivatives | Anti-inflammatory activity | |

| COX-2 selective inhibitors | Anti-inflammatory activity |

The biological activity of THP-Pyrazole-5-BA and its derivatives is largely attributed to the pyrazole moiety, which is known for its ability to interact with various biomolecules through hydrogen bonding. This interaction can modulate enzyme activities and influence signaling pathways relevant to inflammation and cancer progression .

Case Studies

- Anti-inflammatory Activity : A series of pyrazole derivatives synthesized from THP-Pyrazole-5-BA demonstrated significant anti-inflammatory effects. In particular, certain derivatives exhibited potent inhibition of COX-2 enzymes with selectivity indices surpassing those of standard anti-inflammatory drugs like celecoxib .

- Cancer Research : The synthesis of darolutamide derivatives from THP-Pyrazole-5-BA highlighted its application in developing treatments for prostate cancer. These derivatives were shown to effectively inhibit androgen receptor signaling pathways, thereby reducing tumor growth in preclinical models .

Safety and Toxicity Profile

The safety profile of compounds derived from THP-Pyrazole-5-BA has been evaluated through various preclinical studies. For instance, some derivatives demonstrated low acute oral toxicity (LD50 > 2000 mg/kg), suggesting a favorable safety margin for further development .

Q & A

Q. What are the optimized synthetic routes for 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols starting with tetrahydropyran-protected pyrazole intermediates. Key steps include:

- Protection/Deprotection : The tetrahydropyran (THP) group is introduced via acid-catalyzed etherification to protect the pyrazole nitrogen, followed by boronation using Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) .

- Critical Variables : Yield optimization (70–85%) depends on catalyst choice (e.g., Pd(dppf)Cl₂), temperature (80–100°C), and solvent polarity (THF or dioxane). Impurities often arise from incomplete deprotection or boronic acid hydrolysis, requiring pH-controlled workup (pH 6–7) .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming purity?

- Spectroscopy : ¹H/¹³C NMR confirms the THP-protected pyrazole scaffold (δ 1.5–5.5 ppm for THP protons) and boronic acid moiety (broad peak near δ 8–9 ppm). IR spectroscopy identifies B-O stretches (~1350 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95% typical). LC-MS validates molecular weight (calc. 223.04 g/mol) and detects side products like deboronated derivatives .

Q. What are the primary applications of this compound in organic synthesis?

- Cross-Coupling : It serves as a boronic acid partner in Suzuki-Miyaura reactions to construct biaryl or heteroaryl systems, critical for drug discovery (e.g., kinase inhibitors) .

- Protecting Group Strategy : The THP group enhances solubility in non-polar solvents during multi-step syntheses, enabling regioselective functionalization .

Advanced Research Questions

Q. How does the THP protecting group influence regioselectivity and stability in subsequent reactions?

The THP group sterically shields the pyrazole nitrogen, directing electrophilic substitution to the 5-position. Computational studies (DFT) show that this protection reduces electron density at the adjacent carbon, favoring boronation at C5 over C3/C4 . Stability studies indicate that the THP group is resistant to basic conditions but cleaved under acidic hydrolysis (HCl/MeOH, 50°C), enabling post-functionalization .

Q. What contradictions exist in reported biological activities of pyrazole-boronic acid derivatives, and how can they be resolved?

- Antimicrobial vs. Cytotoxicity : Some studies report broad-spectrum antibacterial activity (MIC = 8–32 µg/mL) , while others note cytotoxicity in mammalian cells (IC₅₀ = 20–50 µM) . Resolution requires dose-response profiling and selective targeting via structural tweaks (e.g., substituting THP with polar groups to enhance bacterial membrane penetration) .

- Enzyme Inhibition : Conflicting IC₅₀ values for protease inhibition (e.g., thrombin) may stem from assay variability (fluorogenic vs. colorimetric substrates). Standardized protocols and competitive binding assays (SPR) are recommended .

Q. What methodologies are employed to study the compound’s interaction with biological targets?

- In Silico Docking : Molecular docking (AutoDock Vina) predicts binding to ATP pockets in kinases, validated by mutagenesis studies .

- In Vitro Assays : Fluorescence polarization assays measure binding affinity to proteases, while SAR studies explore substituent effects on potency (e.g., replacing THP with cyclopentyl alters logP and target engagement) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale Suzuki-Miyaura reactions using this boronic acid?

- Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% to minimize cost and metal contamination. Use continuous flow reactors to enhance mixing and heat transfer .

- Byproduct Mitigation : Additives like Na₂CO₃ stabilize the boronic acid against protodeboronation, while scavengers (e.g., QuadraSil® AP) remove residual Pd .

Q. What strategies improve the stability of the boronic acid during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.